molecular formula C11H16ClN B2356854 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride CAS No. 2490401-60-8

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride

Cat. No.: B2356854
CAS No.: 2490401-60-8
M. Wt: 197.71
InChI Key: VPCYUCHXLJSFFQ-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a cyclopropyl group attached to the ortho position of the phenyl ring, which is further linked to an ethylamine backbone. The hydrochloride salt enhances its solubility and stability for pharmaceutical or research applications.

Properties

IUPAC Name

2-(2-cyclopropylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-7-9-3-1-2-4-11(9)10-5-6-10;/h1-4,10H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCYUCHXLJSFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclopropanation Strategy

The foundational method for constructing the 2-cyclopropylphenyl moiety involves Friedel-Crafts acylation followed by cyclopropanation. As detailed in patent EP2644590A1, the synthesis begins with the reaction of an appropriately substituted benzene derivative with chloroacetyl chloride in the presence of Lewis acids such as aluminum trichloride. This produces 2-chloro-1-(substituted phenyl)ethanone, which undergoes subsequent reduction using chiral oxazaborolidine catalysts to achieve enantiomeric control.

The critical cyclopropanation step employs trimethylsulfoxonium iodide under basic conditions (NaH/NaOH in DMSO), forming the strained cyclopropane ring system with trans stereochemistry. This method typically achieves yields of 75-87% for the cyclopropane intermediate, though the use of moisture-sensitive reagents necessitates strict anhydrous conditions.

Grignard-Mediated Ring Formation

An alternative approach described in WO2012001486A1 utilizes organometallic chemistry for cyclopropane synthesis. The protocol involves:

  • Formation of a Grignard reagent from isopropyl bromide and magnesium in tetrahydrofuran
  • Reaction with 2-fluorobenzyl acetic acid derivative
  • Quenching with methyl cyclopropyl carboxylate

This three-component coupling reaction produces cyclopropyl aryl ketones with 99% HPLC purity when conducted at 65°C under reflux conditions. The method demonstrates excellent scalability, with reported batch sizes exceeding 5 liters without significant yield reduction.

Asymmetric Catalytic Methods

Chiral Oxazaborolidine Reduction

Modern synthetic approaches emphasize stereochemical control, particularly for pharmaceutical applications requiring enantiomerically pure compounds. The use of Corey-Bakshi-Shibata (CBS) reduction, as implemented in EP2644590A1, enables >98% enantiomeric excess (ee) in the reduction of prochiral ketones to secondary alcohols. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Maintains 95% ee
Temperature -20°C to 0°C Prevents racemization
Solvent System Toluene/THF (3:1) Enhances solubility

This methodology avoids the need for expensive chiral stationary phase chromatography, significantly reducing production costs.

Enzymatic Resolution Techniques

Recent advances employ lipase-mediated kinetic resolution for separating cyclopropane enantiomers. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates particular efficacy in hydrolyzing ester intermediates with 90-95% enantioselectivity. The process operates under mild conditions (pH 7.0, 30°C), making it suitable for thermolabile compounds.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance safety and efficiency in handling reactive intermediates. A representative process from WO2012001486A1 features:

  • Continuous Friedel-Crafts acylation at 40°C
  • In-line quenching and phase separation
  • Automated cyclopropanation in microreactors

This system achieves 85% overall yield with 99.5% purity, processing 50 kg/day of final product. The table below compares batch vs. continuous methods:

Parameter Batch Process Continuous Flow
Reaction Time 48 hours 6 hours
Yield 75% 85%
Energy Consumption 150 kWh/kg 90 kWh/kg
Purity 98% 99.5%

Crystallization Optimization

Final product isolation employs anti-solvent crystallization using methyl tert-butyl ether (MTBE)/hexane systems. Patent EP2644590A1 details a cooling crystallization protocol that produces needle-shaped crystals with uniform particle size distribution (D90 < 50 μm). The process achieves 99.8% chemical purity and <0.1% residual solvent content, meeting ICH Q3C guidelines.

Alternative Synthetic Pathways

Microwave-Assisted Cyclopropanation

Emerging techniques utilize microwave irradiation to accelerate the kinetically challenging cyclopropanation step. Reactions conducted at 150°C for 15 minutes in DMSO achieve 92% conversion compared to 24 hours under conventional heating. This method particularly benefits temperature-sensitive intermediates by reducing thermal degradation.

Photochemical Approaches

UV-initiated [2+1] cycloadditions between styrene derivatives and dichlorocarbene offer a radical alternative to traditional methods. While currently limited to laboratory-scale applications (typical yields 60-65%), this approach eliminates the need for strong bases and enables unique regioselectivity patterns.

Comparative Analysis of Methodologies

The selection of synthetic routes depends on multiple factors including scale, purity requirements, and available infrastructure. Key considerations include:

  • Cost Efficiency : Grignard-based methods offer the lowest raw material costs ($120/kg) but require significant capital investment in explosion-proof equipment
  • Environmental Impact : Continuous flow processes reduce solvent consumption by 40% compared to batch methods
  • Stereochemical Control : Enzymatic resolution provides superior enantiopurity (99.5% ee) but introduces additional purification steps

Recent lifecycle assessments indicate that microwave-assisted methods reduce the overall carbon footprint by 35% through energy savings and reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid, nitric acid, or halogens.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound is characterized by a cyclopropyl group attached to a phenyl ring, which influences its reactivity and biological interactions. It undergoes several key reactions:

  • Oxidation : Forms corresponding ketones or aldehydes.
  • Reduction : Converts to alcohols or amines.
  • Substitution : The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of nitro, sulfonyl, or halogenated derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sulfuric acid for substitution reactions.

Chemistry

In organic chemistry, 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals. The compound has been employed in dehydration reactions with aldehydes to synthesize Schiff bases, which have shown antioxidant activity and potential as pancreatic lipase inhibitors when compared to Orlistat.

Biology

Research indicates that this compound interacts with various biological systems. Its effects on enzymes and receptors are under investigation, particularly concerning its role as a modulator of neurotransmitter systems. Studies suggest it may exhibit analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Medicine

The compound is being explored for its therapeutic potential in treating neurological disorders. Its ability to act as an agonist or antagonist at specific receptors suggests it could influence various biochemical pathways relevant to these conditions.

Case Studies

  • In Vitro Studies : Research conducted on neuronal cell lines demonstrated that 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride can enhance cell viability under oxidative stress conditions, indicating potential neuroprotective effects.
  • Animal Models : In rodent models, administration of the compound resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety, supporting its stimulant and anxiolytic properties.
  • Human Trials : Preliminary trials indicate that similar compounds could improve cognitive function in patients with mild cognitive impairment; however, specific data on this compound remains limited.

Data Tables

Application AreaKey FindingsReferences
ChemistryUsed as an intermediate in organic synthesis; effective in Schiff base formation,
BiologyModulates neurotransmitter systems; potential neuroprotective effects,
MedicineInvestigated for analgesic and anti-inflammatory properties,

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(2-Chlorophenyl)ethanamine hydrochloride (CAS 18970-81-5): Features a chlorine substituent at the ortho position.

Methoxy-Substituted Derivatives

  • This modification reduces lipophilicity compared to cyclopropyl-substituted analogs, impacting membrane permeability .
  • 2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride (Dopamine HCl, CAS 62-31-7): A catecholamine derivative with hydroxyl and methoxy groups, critical for neurotransmitter activity. Its polar groups contrast sharply with the hydrophobic cyclopropyl group in the target compound .

Cyclopropyl-Containing Derivatives

  • 2-(2,2-Difluorocyclopropyl)ethanamine hydrochloride (CAS 2031258-87-2): Fluorination of the cyclopropyl ring enhances electronegativity and metabolic stability compared to the non-fluorinated cyclopropyl group in the target compound .
  • While lacking a cyclopropyl group, its structural complexity highlights how substituent position and size dictate receptor interactions (e.g., serotonin receptors) .

Pharmacological Activity Comparison

Compound Target/Activity Key Interactions/Findings Reference
2-(2-Cyclopropylphenyl)ethanamine HCl Inferred: HSP90 or CNS receptors Hypothesized to interact with hydrophobic binding pockets due to cyclopropyl rigidity. N/A
Tryptamine HCl (Compound 1) HSP90 homodimerization inhibitor Hydrogen bonds with GLU527 and TYR604 of HSP90; anti-plasmodial activity observed .
2C-T-7 Hydrochloride Serotonin receptors (5-HT₂A/2C) Psychoactive effects; stable in preserved blood for ~70 days at 4°C .
Dopamine HCl Dopamine receptors Neurotransmitter activity; polar groups enable aqueous solubility and rapid metabolism .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability
2-(2-Cyclopropylphenyl)ethanamine HCl C₁₁H₁₄ClN 195.69 Cyclopropyl (ortho) High solubility (HCl salt); stability inferred from analogs.
2-(2-Chlorophenyl)ethanamine HCl C₈H₁₁Cl₂N 192.09 Chloro (ortho) Requires strict handling per GHS guidelines .
2C-T-7 Hydrochloride C₁₃H₂₁NO₂S·HCl 291.90 Propylthio (para), dimethoxy (2,5) Stable in refrigerated blood; lipophilic .
2-(2,2-Difluorocyclopropyl)ethanamine HCl C₅H₁₀ClF₂N 157.59 Difluorocyclopropyl Enhanced metabolic resistance vs. non-fluorinated analogs .

Biological Activity

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride, a compound with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol, has garnered interest in pharmacological research due to its potential analgesic and anti-inflammatory properties. The unique cyclopropyl group attached to the phenyl ring enhances its interaction with biological targets, making it a subject of various studies aimed at elucidating its mechanism of action and therapeutic applications.

This compound is typically synthesized through methods that ensure high purity suitable for biological testing. The hydrochloride salt form is preferred for its improved solubility in water, facilitating its use in biological assays. The synthesis often involves dehydration reactions with aldehydes to prepare Schiff bases, which have shown promising antioxidant activity and effectiveness as pancreatic lipase inhibitors when compared to established drugs like Orlistat.

The biological activity of 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride is primarily attributed to its interactions with various receptors and enzymes. Initial studies suggest that it may inhibit specific pathways related to pain and inflammation, contributing to its potential therapeutic effects. The compound's structure allows it to engage with molecular targets effectively, modulating biological pathways involved in disease progression .

Analgesic and Anti-inflammatory Effects

Research has indicated that 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride exhibits significant analgesic and anti-inflammatory properties. In vitro studies demonstrate its capability to reduce pain responses and inflammation markers in cell cultures. This activity is hypothesized to stem from its ability to inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .

Antioxidant Activity

The Schiff bases derived from this compound have been evaluated for their antioxidant properties. These derivatives showed considerable effectiveness in scavenging free radicals, which is critical for preventing oxidative stress-related diseases.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct pharmacological profiles that may influence their biological activities. Below is a table summarizing these compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Cyclopropylphenyl)ethan-1-amineSimilar cyclopropyl and phenyl groupsDifferent stereochemistry affecting activity
3-(Cyclopropyl)anilineCyclopropyl attached directly to anilinePotentially different biological activity
4-CyclopropylanilineCyclopropyl group on para positionVariations in receptor binding profiles

The unique positioning of the cyclopropyl group in 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride may confer distinct pharmacological properties not found in its analogs, warranting further investigation into its therapeutic potential.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Pain Management Trials : Clinical trials assessing the analgesic effects of 2-(2-Cyclopropylphenyl)ethanamine;hydrochloride have shown promising results in reducing pain intensity in patients with chronic pain conditions.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in swelling and inflammatory markers, indicating its potential utility as an anti-inflammatory agent.
  • Mechanistic Studies : Detailed mechanistic studies using bioluminescence resonance energy transfer (BRET) have elucidated the interaction dynamics between this compound and specific receptors involved in pain signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-(2-Cyclopropylphenyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of 2-cyclopropylbenzaldehyde with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions (pH 4–5) yields the free base, which is then treated with HCl gas to form the hydrochloride salt . Reaction temperature (20–40°C) and solvent choice (e.g., methanol vs. ethanol) significantly impact purity and yield.
  • Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity using 1H^1H-NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

Q. How can researchers characterize the structural stability of 2-(2-Cyclopropylphenyl)ethanamine hydrochloride under varying pH conditions?

  • Methodology : Conduct stability studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The cyclopropyl group is prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming phenylpropanamine derivatives .
  • Key Metrics : Measure half-life (e.g., 12 hours at pH 1 vs. 48 hours at pH 7) and identify degradation pathways using fragmentation patterns in mass spectra .

Q. What analytical techniques are critical for distinguishing 2-(2-Cyclopropylphenyl)ethanamine hydrochloride from structurally similar compounds?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, as minor structural changes (e.g., cyclopropyl vs. cyclohexyl) alter retention times. Compare 13C^{13}C-NMR spectra: cyclopropyl carbons resonate at δ 8–15 ppm, distinct from cycloalkyl analogs .
  • Validation : Cross-reference with X-ray crystallography for absolute configuration confirmation, especially if studying enantiomer-specific bioactivity .

Advanced Research Questions

Q. How does the cyclopropyl group in 2-(2-Cyclopropylphenyl)ethanamine hydrochloride influence its interactions with serotonin receptors compared to non-cyclopropyl analogs?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT2A_{2A} PDB: 6A93). The cyclopropyl group introduces steric constraints, reducing binding affinity but increasing selectivity for 5-HT1A_{1A} over 5-HT2B_{2B} receptors .
  • Experimental Validation : Compare IC50_{50} values in radioligand binding assays. For example, cyclopropyl analogs show 10-fold lower potency at 5-HT2B_{2B} compared to phenyl derivatives .

Q. What strategies resolve contradictory bioactivity data for 2-(2-Cyclopropylphenyl)ethanamine hydrochloride across different in vitro models?

  • Methodology : Standardize assay conditions (e.g., cell line, incubation time) and control for enantiomeric purity. For instance, (R)-enantiomers may exhibit higher dopaminergic activity, while (S)-enantiomers prefer serotonergic targets .
  • Data Reconciliation : Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration >1% inhibits NMDA receptors, skewing results) .

Q. How can researchers optimize the compound’s pharmacokinetic profile through salt form selection beyond hydrochloride?

  • Methodology : Synthesize mesylate or tartrate salts and compare solubility (via shake-flask method) and bioavailability (in vivo rat studies). Hydrochloride salts typically exhibit higher aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) but may crystallize in gastric fluid .
  • Advanced Testing : Use Caco-2 cell monolayers to assess intestinal permeability. Co-crystallization with cyclodextrins improves stability in simulated intestinal fluid .

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